molecular formula C10H7NO3 B017646 Phthalimidoacetaldehyde CAS No. 2913-97-5

Phthalimidoacetaldehyde

Cat. No. B017646
CAS RN: 2913-97-5
M. Wt: 189.17 g/mol
InChI Key: LMRDBJZQDUVCQH-UHFFFAOYSA-N
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Description

Phthalimidoacetaldehyde is a compound that serves as a versatile precursor in organic synthesis, offering pathways to various biologically and pharmaceutically relevant structures. Its utility is largely due to the reactivity of both the phthalimide and aldehyde functional groups, which allows for diverse chemical transformations.

Synthesis Analysis

The synthesis of compounds related to this compound involves innovative techniques such as Rhodium(III)-catalyzed C-H bond activation, which enables the addition of benzimidates to aldehydes to afford phthalides in a single step. This process showcases the broad scope and high level of functional group compatibility of such reactions, applicable to both aromatic and aliphatic aldehydes (Lian, Bergman, & Ellman, 2012). Additionally, Wacker oxidation conditions have been employed to selectively oxidize phthalimide-protected allylic amines to aldehydes, presenting a new catalytic route to β3-amino acids (Weiner, Baeza, Jerphagnon, & Feringa, 2009).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives can be elucidated using various analytical techniques, including NMR spectroscopy and X-ray crystallography. These methods provide insights into the compound's conformation, electron distribution, and the spatial arrangement of atoms, crucial for understanding its reactivity and properties.

Chemical Reactions and Properties

This compound undergoes a range of chemical reactions, including organocatalytic aldol-lactonization, which is used for constructing enantioenriched scaffolds of 3-substituted phthalides. This highlights the compound's utility in synthesizing complex, biologically active molecules with high enantioselectivity (Zhang et al., 2010).

Scientific Research Applications

  • Catalysis and Synthesis : Potassium phthalimide (PPI) is used as an efficient organocatalyst for synthesizing isoxazol-5(4H)-ones in aqueous medium, known for its efficiency and high yields (Kiyani & Ghorbani, 2017). Phthalimido-prolinamide has also been employed as a chiral catalyst for solvent-free enantioselective aldol reactions, producing high yields and stereoselectivities of β-hydroxy carbonyl compounds (Kumar et al., 2014).

  • Biological and Pharmaceutical Research : Phthalimidoacetaldehyde derivatives have been explored for their biological activities. For instance, phthalimide-based derivatives have shown potential as antioxidants and anticancer agents, with certain compounds effectively inhibiting colon and breast cancer cell lines (Abdulrahman et al., 2020). Additionally, specific phthalimide analogues, such as N-3-hydroxypropylphthalimide, have exhibited activity in experimental models of inflammatory and neuropathic pain (Batista et al., 2019).

  • Environmental Health : Phthalates, including this compound derivatives, have been extensively studied for their health effects in humans. These compounds are widely used in industrial applications and linked to various health concerns (Hauser & Calafat, 2005).

  • Organic Chemistry : Studies have demonstrated the utility of phthalimidoaldehydes in organic synthesis. For example, they have been used in the efficient synthesis of biologically important phthalimides, including potent COX-2 enzyme inhibitors (Akhtar & Lee, 2020). Another research demonstrated the synthesis of various N,O-acetals from aldehydes using N-acyl phthalimides (Enright et al., 2016).

Safety and Hazards

Phthalimidoacetaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity upon single exposure, particularly affecting the respiratory system .

Future Directions

Phthalimidoacetaldehyde, as a phthalimide derivative, has potential in the development of new drugs aimed at improving cancer treatment . More studies are needed to confirm its viability .

Mechanism of Action

Target of Action

N-(2-Oxoethyl)phthalimide, also known as Phthalimidoacetaldehyde or 2-(1,3-dioxoisoindolin-2-yl)acetaldehyde, is a complex organic compoundIt’s known that phthalimide derivatives can interact with various biological targets, depending on their specific structure .

Mode of Action

It’s known that n-oxyphthalimides can produce oxygen radicals upon 1-electron reduction . This suggests that N-(2-Oxoethyl)phthalimide might interact with its targets through redox reactions, leading to changes in the target molecules.

Biochemical Pathways

The generation of oxygen radicals suggests that it might be involved in oxidative stress pathways .

Pharmacokinetics

It’s known that the compound’s lipophilicity and water solubility can influence its bioavailability .

Result of Action

The generation of oxygen radicals suggests that it might induce oxidative stress in cells, which can lead to various cellular responses .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of N-(2-Oxoethyl)phthalimide. For instance, its stability might be affected by storage conditions . .

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-6-5-11-9(13)7-3-1-2-4-8(7)10(11)14/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRDBJZQDUVCQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60183388
Record name Phthalimide, N-(formylmethyl)-
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Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

2913-97-5
Record name 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-acetaldehyde
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Record name Phthalylglycine aldehyde
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Record name Phthalimidoacetaldehyde
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Record name Phthalimide, N-(formylmethyl)-
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Record name 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetaldehyde
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Record name PHTHALYLGLYCINE ALDEHYDE
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Synthesis routes and methods I

Procedure details

To a solution of phthalimide diethylacetal (15 g) in tetrahydrofuran (THF) (30 mL) was added 10% aqueous HCl (18 mL). After heating at 75° C. for 5 hrs, the solution was allowed to cool to RT, and ethyl acetate (100 mL) was added. The solution was extracted with saturated sodium carbonate solution (100 mL), brine (100 mL), and the organic layer was separated and dried over magnesium sulfate (MgSO4). The solution was filtered and evaporated to provide 11.2 g of the titled compound.
Name
phthalimide diethylacetal
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
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reactant
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30 mL
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solvent
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100 mL
Type
reactant
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Synthesis routes and methods II

Procedure details

The preparation from N-(2-hydroxyethyl)phthalimide was carried out as in example 2; cooling was carried out by means of tap water. Yield: 74%, m.p. 114° C. (from methylene chloride).
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

2-(2,2-diethoxyethyl)isoindoline-1,3-dione (40.00 g, 0.15 mol) was dissolved in 85% formic acid (150 mL) and the mixture was stirred for 2 h at rt. After tlc analysis indicated full conversion to the aldehyde (2,4-DNP stain used for visualization), the solvent was removed and the resultant solid was dried at 150 mm torr vacuum to give 2-(1,3-dioxoisoindolin-2-yl)acetaldehyde (27 g, 95%).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Water (50 mL) and trifluoroacetic acid (50 mL) were added to a solution of phthalimidoacetaldehyde diethyl acetal (30.0 g, 114 mmol) in chloroform (200 mL), and the reaction mixture was stirred at room temperature for 48 hours. The aqueous layer was separated, adjusted to pH 7 with the addition of sodium carbonate, and extracted with several portions of dichloromethane. The combined organic fractions were dried over magnesium sulfate, filtered, and concentrated under reduced pressure to provide 14.2 g of (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetaldehyde as a white solid.
Name
Quantity
50 mL
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reactant
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50 mL
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reactant
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30 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Phthalimidoacetaldehyde
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Phthalimidoacetaldehyde
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Reactant of Route 6
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Q & A

Q1: What are the main applications of Phthalimidoacetaldehyde in organic synthesis?

A1: this compound, also known as N-(2-Oxoethyl)phthalimide, serves as a versatile building block in organic synthesis. Researchers have successfully utilized it to synthesize various heterocyclic compounds, including:

  • Pyridazin-6(1H)-ones, Pyridazin-6(1H)-imines, and Pyrazolo[5,1-c][1,2,4]triazines: A study demonstrated the synthesis of these heterocycles incorporating an N-(2-oxoethyl)phthalimide moiety. This highlights the compound's utility in constructing complex molecular structures. []
  • (R,S)-Baclofen: A novel synthetic approach utilized this compound as a starting material for the synthesis of (R,S)-Baclofen, a drug with muscle relaxant and antispasmodic properties. The key step involved a Palladium(II)-bipyridine-catalyzed conjugate addition of 4-chloroboronic acid. []

Q2: Can you provide information on the structure and spectroscopic characteristics of this compound?

A2: While the provided abstracts don't delve into specific spectroscopic data, we can describe the structure of this compound:

    Q3: Has this compound been investigated for its pharmacological properties?

    A3: While not extensively studied, some research suggests potential pharmacological activities of this compound derivatives:

    • A study investigating pharmacological and toxicological properties of four phthalimidoaldehyde derivatives, including α-Phthalimido-β-methylbutyraldehyde and γ-phthalimidobutyraldehyde, found they significantly prolonged hexobarbital sleep time in mice, suggesting potential central nervous system depressant activity. []
    • Interestingly, α-Phthalimido-β-methylbutyraldehyde also demonstrated significant lacrimatory effects in rats, while this compound provoked a contractile response in isolated guinea pig ileum. These responses were blocked by atropine, implying potential involvement with cholinergic mechanisms. []

    Q4: Are there any known applications of this compound in asymmetric synthesis?

    A4: Yes, a significant application involves its use in the asymmetric total synthesis of Lycorane alkaloids:

    • Researchers achieved the first collectively asymmetric total synthesis of all members of Lycorane (+)-α, (+)-β, (+)-γ, and (-)-δ using this compound. []
    • The key to this synthesis was an asymmetric, stereodivergent Iridium/amine dual catalytic α-allylation of this compound, highlighting its utility in complex natural product synthesis. []

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